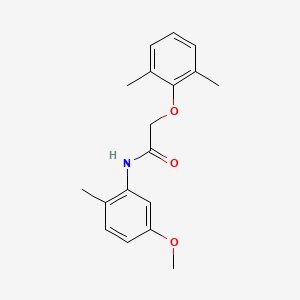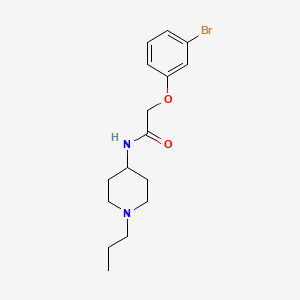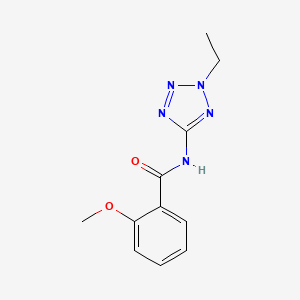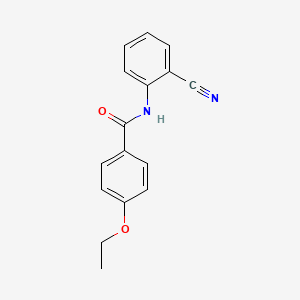
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DMMA is a derivative of acetaminophen, a widely used analgesic drug, and has been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins. This compound may also act by modulating the activity of ion channels involved in pain signaling, such as transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages and microglia, which are involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are involved in pain signaling. This compound has been shown to reduce pain in animal models of inflammatory and neuropathic pain.
Advantages and Limitations for Lab Experiments
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has been shown to be effective in reducing inflammation and pain in animal models. However, there are also limitations to its use. This compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects that need to be further investigated.
Future Directions
There are several future directions for research on 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential off-target effects. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more effective and targeted therapies for pain and inflammation. Additionally, further studies are needed to investigate the potential use of this compound in other disease states, such as cancer and neurodegenerative disorders.
Synthesis Methods
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide can be synthesized by the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 5-methoxy-2-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia, which are involved in the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammatory and neuropathic pain.
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-15(21-4)10-16(12)19-17(20)11-22-18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJHUBYYDOGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)
![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)




![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)